MDL-800

描述

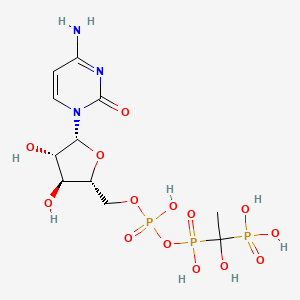

MDL-800 是一种化学化合物,以其作为 sirtuin 6 的变构激活剂而闻名,sirtuin 6 是一种烟酰胺腺嘌呤二核苷酸依赖性脱乙酰基酶。Sirtuin 6 参与各种生理和病理过程,包括代谢、基因组稳定性、寿命和炎症。 This compound 在抑制非小细胞肺癌细胞增殖和增强表皮生长因子受体酪氨酸激酶抑制剂的疗效方面显示出巨大潜力 .

作用机制

MDL-800 通过与 sirtuin 6 上的变构位点结合来发挥作用,从而增强其脱乙酰基酶活性。 这种相互作用导致组蛋白的脱乙酰化,这在调节基因表达和维持基因组稳定性中起着至关重要的作用 。 此外,this compound 通过激活的 B 细胞核因子 kappa 轻链增强子途径抑制炎症,并促进血管生成,从而加速伤口愈合 .

生化分析

Biochemical Properties

MDL-800 plays a significant role in biochemical reactions by activating SIRT6. It increases SIRT6 deacetylase activity, which leads to the deacetylation of histone H3. This compound does not show any activity towards other sirtuins (SIRT1, SIRT3, SIRT4) or histone deacetylases (HDAC1-11) at concentrations up to 50 μM or 100 μM . The interaction between this compound and SIRT6 enhances the deacetylation of histone H3, which is crucial for various cellular processes .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. In non-small cell lung cancer (NSCLC) cells, this compound increases SIRT6 deacetylase activity, leading to dose-dependent deacetylation of histone H3. This results in the inhibition of cell proliferation and induction of cell cycle arrest at the G0/G1 phase . Additionally, this compound enhances the antiproliferation effects of epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs) in osimertinib-resistant NSCLC cells .

Molecular Mechanism

The molecular mechanism of this compound involves its selective activation of SIRT6. By binding to SIRT6, this compound increases its deacetylase activity, leading to the deacetylation of histone H3. This deacetylation process is crucial for regulating gene expression and maintaining genomic stability . This compound also suppresses the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The compound has shown stability and sustained activity in increasing SIRT6 deacetylase activity and inhibiting cell proliferation in NSCLC cells . Long-term studies have demonstrated that this compound can maintain its effects on cellular function, including histone H3 deacetylation and suppression of the MAPK pathway .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Intraperitoneal administration of this compound at doses of 25 mg/kg, 50 mg/kg, and 80 mg/kg has been shown to suppress tumor growth in NSCLC xenograft models . Higher doses of this compound have demonstrated increased efficacy in inhibiting tumor growth, with minimal toxic or adverse effects observed at these doses .

Metabolic Pathways

This compound is involved in metabolic pathways related to SIRT6 activation. By increasing SIRT6 deacetylase activity, this compound influences metabolic processes such as glucose and lipid metabolism . The compound’s activation of SIRT6 also plays a role in DNA repair pathways, contributing to genomic stability .

Transport and Distribution

This compound is transported and distributed within cells and tissues, primarily targeting SIRT6. The compound’s interaction with SIRT6 leads to its localization in the nucleus, where it exerts its effects on histone deacetylation and gene expression . This compound’s distribution within tissues has been observed in NSCLC xenograft models, where it effectively suppresses tumor growth .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it activates SIRT6 and promotes histone H3 deacetylation . This localization is crucial for its role in regulating gene expression and maintaining genomic stability. This compound’s targeting signals and post-translational modifications direct it to specific compartments within the nucleus, enhancing its activity and function .

准备方法

MDL-800 的合成涉及多个步骤,包括中间体的制备及其在特定条件下的后续反应。具体的合成路线和反应条件是专有的,并在科学文献中详细说明。 工业生产方法通常涉及使用优化反应条件进行大规模合成,以确保高产率和纯度 .

化学反应分析

MDL-800 经历各种化学反应,主要涉及脱乙酰化。 它通过与变构位点结合来增加 sirtuin 6 的脱乙酰基酶活性,导致人细胞中组蛋白 H3 赖氨酸 9 乙酰化和组蛋白 H3 赖氨酸 56 乙酰化水平的全局下降 。这些反应中常用的试剂和条件包括烟酰胺腺嘌呤二核苷酸和特定的缓冲系统,以维持反应环境。 这些反应形成的主要产物是脱乙酰化的组蛋白 .

科学研究应用

MDL-800 具有广泛的科学研究应用:

化学: 它用于研究 sirtuin 6 的催化活性及其在脱乙酰化反应中的作用。

生物学: this compound 用于基因组稳定性、DNA 修复途径和细胞重编程的研究。

医学: 该化合物已显示出通过增强表皮生长因子受体酪氨酸激酶抑制剂的疗效和抑制肿瘤生长来治疗非小细胞肺癌的潜力 它还改善了来自老年供体的诱导多能干细胞的基因组稳定性和多能性.

工业: This compound 用于开发针对 sirtuin 6 的新型治疗剂,用于治疗各种疾病,包括癌症和与年龄相关的疾病

相似化合物的比较

MDL-800 在选择性激活 sirtuin 6 方面是独一无二的。 类似化合物包括 MDL-801,它也激活 sirtuin 6,但具有不同的功效和特异性 。其他 sirtuin 激活剂,如白藜芦醇,主要靶向 sirtuin 1 并且具有不同的生物学效应。 This compound 能够将 sirtuin 6 的脱乙酰基酶活性提高 22 倍,这使其在同类化合物中独树一帜 .

属性

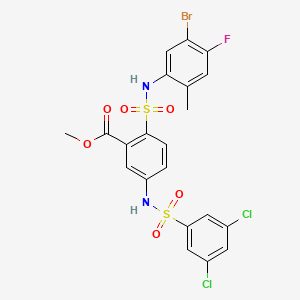

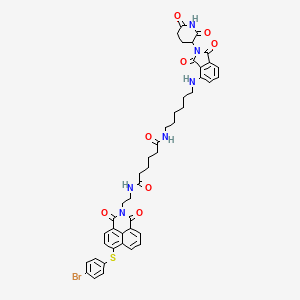

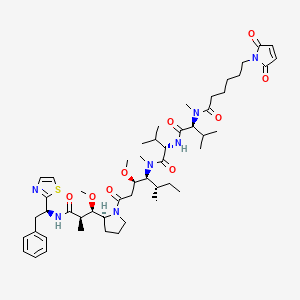

IUPAC Name |

methyl 2-[(5-bromo-4-fluoro-2-methylphenyl)sulfamoyl]-5-[(3,5-dichlorophenyl)sulfonylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrCl2FN2O6S2/c1-11-5-18(25)17(22)10-19(11)27-35(31,32)20-4-3-14(9-16(20)21(28)33-2)26-34(29,30)15-7-12(23)6-13(24)8-15/h3-10,26-27H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFQBYBODAKGOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NS(=O)(=O)C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl)C(=O)OC)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrCl2FN2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is MDL-800 and what is its primary target?

A1: this compound is a small molecule that acts as a potent and selective activator of sirtuin 6 (SIRT6) [, , , , , , , , , , , ]. SIRT6 is an NAD+-dependent deacetylase involved in various cellular processes, including DNA repair, inflammation, and metabolism.

Q2: How does this compound exert its effects on a molecular level?

A2: this compound binds to SIRT6 and enhances its deacetylase activity. This leads to the deacetylation of various SIRT6 target proteins, including histones like H3K9ac [, , , ]. Deacetylation of these targets ultimately influences gene expression and downstream cellular processes.

Q3: What are the key downstream effects of this compound mediated SIRT6 activation?

A3: this compound, through SIRT6 activation, has been shown to:

- Reduce inflammation: It suppresses the NF-κB pathway, decreasing pro-inflammatory cytokines like TNF-α and IL-6 [].

- Promote wound healing: It enhances collagen deposition and neovascularization in cutaneous wounds [].

- Improve DNA repair: It rescues age-related decline in DNA repair efficiency in chondrocytes by enhancing both NHEJ and BER pathways [, , ].

- Reduce oxidative stress and apoptosis: It protects granulosa cells from oxidative damage and apoptosis, potentially mitigating premature ovarian failure [].

- Alleviate fibrosis: It reduces UUO-induced renal fibrosis by regulating β-catenin acetylation and the TGF-β1/Smad pathway [].

- Improve genomic stability and pluripotency of iPSCs: It enhances genomic stability and promotes differentiation potential in old murine-derived iPSCs [].

Q4: What are the potential therapeutic applications of this compound based on the research findings?

A4: this compound shows promise in preclinical models for various conditions, including:

- Premature Ovarian Failure: By reducing oxidative stress and apoptosis in granulosa cells [].

- Wound Healing: By accelerating cutaneous wound healing through anti-inflammatory effects and promoting angiogenesis [].

- Osteoarthritis: By improving DNA repair in chondrocytes and potentially slowing age-related cartilage degeneration [, , ].

- Renal Fibrosis: By protecting against UUO-induced renal inflammation and fibrosis [].

- Heart Failure with Preserved Ejection Fraction (HFpEF): By improving cardiac metabolism and limiting cardiac lipid accumulation, particularly in the context of diabetes [].

- Cancer: By suppressing proliferation and enhancing the efficacy of EGFR-TKIs in non-small cell lung cancer [, ], and potentially overcoming chemoresistance in breast cancer [].

- Aging-associated diseases: By improving genomic stability and pluripotency of iPSCs, potentially enhancing cell-based therapies [].

- Viral Infections: By potentially alleviating SARS-CoV-2 infection and severity through DNA damage repair mechanisms [].

Q5: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A5: While specific SAR studies haven't been extensively published, research suggests that the allosteric binding site of this compound on SIRT6 is crucial for its activity []. Modifications to the molecule's structure could impact its binding affinity, selectivity, and overall efficacy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

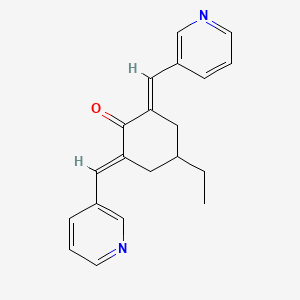

![4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide](/img/structure/B608864.png)

![Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate](/img/structure/B608865.png)

![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B608881.png)

![5,7-dihydroxy-8-methyl-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]chromen-2-one](/img/structure/B608886.png)